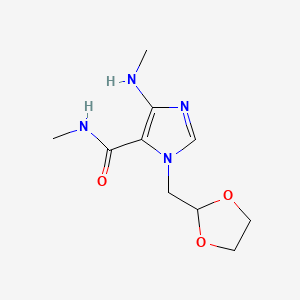

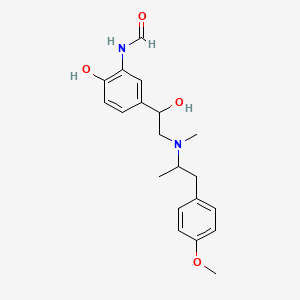

![molecular formula C24H22N4O3 B602172 1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 1442400-65-8](/img/structure/B602172.png)

1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

Descripción general

Descripción

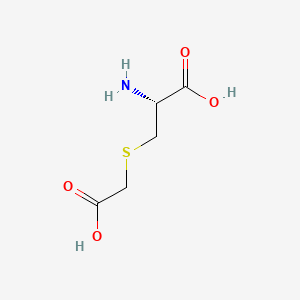

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The synthesis of this specific compound is not detailed in the retrieved sources.Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .Aplicaciones Científicas De Investigación

Chemometric Methods for Simultaneous Determination

Field

Chemistry, specifically chemometrics and pharmaceutical analysis.

Application

Azilsartan Impurity L is used in chemometric methods for the simultaneous determination of azilsartan medoxomil, chlorthalidone, and azilsartan .

Method

The full spectrum-based chemometric techniques, namely partial least squares (PLS), principal component regression, and artificial neural networks (ANN), were among the applied methods . Genetic algorithm procedure (GA-PLS and GA-ANN) was used as a wavelength selection procedure .

Results

The models were developed by applying a multilevel multifactor experimental design . The predictive power of the suggested models was evaluated through a validation set containing nine mixtures with different ratios of the three analytes .

Structural Elucidation of Potential Impurities

Field

Pharmaceutical chemistry, specifically impurity profiling.

Application

Azilsartan Impurity L is studied for its potential impurities during the synthesis of Azilsartan .

Method

The structures of the potential impurities were characterized and confirmed by IR, NMR, and MS techniques . An efficient chromatographic method was developed to separate and quantify these impurities .

Results

The validated HPLC method is suitable for the separation and quantification of all potential impurities in Azilsartan .

Treatment of Essential Hypertension

Field

Medicine, specifically cardiology and pharmacology.

Application

Azilsartan Impurity L is used in the treatment of essential hypertension .

Method

Azilsartan lowers blood pressure by blocking the action of angiotensin II at the AT1 receptor, a hormone that contracts blood vessels and reduces water excretion through the kidneys .

Results

Azilsartan has shown promising results in blood pressure reduction and tolerability .

Analytical Methods for Estimation in Pharmaceutical Formulation

Field

Pharmaceutical analysis.

Application

Azilsartan Impurity L is used in analytical methods for estimation in pharmaceutical formulation .

Method

Numerous methods have been developed for quantitative estimation of Azilsartan in bulk and pharmaceutical dosage form. These methods include UV Visible Spectrophotometry, High Pressure Thin Layer Chromatography, Reversed Phase High Performance Liquid Chromatography and hyphenated techniques like Liquid chromatography- Mass Spectrometry .

Results

The chromatographic methods primarily RP-HPLC and LC-MS were found to be more accurate, precise and sensitive compared to other pharmaceutical methods .

Stability Indicating Methods

Application

Azilsartan Impurity L is used in stability indicating methods for Azilsartan .

Method

The stability of Azilsartan is tested under various conditions such as exposure to hydrogen peroxide, acidic and neutral pH, photo stability and dry heat .

Results

Azilsartan shows greater extent of degradation up to 40% with hydrogen peroxide. It is degraded up to 38% and 31% with acidic and neutral pH respectively while it shows greater photo stability and dry heat .

Screening of Nitrosamine Impurities

Application

Azilsartan Impurity L is studied for its potential nitrosamine impurities .

Method

The screening of nitrosamine impurities is done using analytical techniques .

Results

The results of this application are not specified in the source .

Direcciones Futuras

Imidazoles are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Propiedades

IUPAC Name |

3-[[4-(2-carbamimidoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-2-31-24-27-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)26/h3-13H,2,14H2,1H3,(H3,25,26)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEVNSRDOQPXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

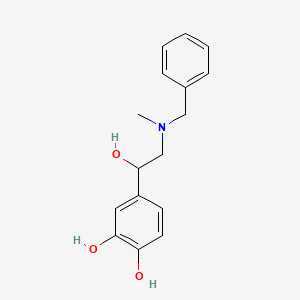

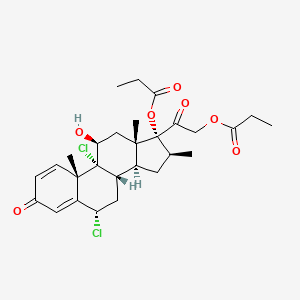

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)